molecular formula C8H9N3O B1502089 (5-Amino-1H-indazol-3-yl)methanol CAS No. 908247-75-6

(5-Amino-1H-indazol-3-yl)methanol

Cat. No.: B1502089
CAS No.: 908247-75-6
M. Wt: 163.18 g/mol
InChI Key: JQJZZHXZNOCXEA-UHFFFAOYSA-N
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Description

(5-Amino-1H-indazol-3-yl)methanol: is a chemical compound belonging to the indazole family, which are nitrogen-containing heterocyclic aromatic compounds. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 5-aminoindazole with formaldehyde under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as hydrochloric acid.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry to improve efficiency and yield. The use of catalysts and solvent-free conditions can also enhance the production process.

Chemical Reactions Analysis

(5-Amino-1H-indazol-3-yl)methanol: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form indazole-3-carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can convert the compound to 5-aminoindazole using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles, such as alkyl halides, under basic or acidic conditions.

Major Products Formed:

  • Indazole-3-carboxylic acid: (from oxidation).

  • 5-aminoindazole: (from reduction).

  • Various substituted derivatives (from nucleophilic substitution).

Scientific Research Applications

(5-Amino-1H-indazol-3-yl)methanol: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties .

  • Medicine: It is used in the development of new therapeutic agents targeting various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

(5-Amino-1H-indazol-3-yl)methanol: is compared with other similar compounds like indazole-3-carboxylic acid and 5-aminoindazole . While these compounds share structural similarities, This compound is unique in its methanol group , which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • Indazole-3-carboxylic acid

  • 5-aminoindazole

  • 1-methyl-1H-indazol-3-yl)methanol

(5-Amino-1H-indazol-3-yl)methanol in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

(5-amino-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJZZHXZNOCXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694601
Record name (5-Amino-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908247-75-6
Record name (5-Amino-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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